1-(2-ethoxybenzoyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
Synthesis Analysis
Piperazine derivatives are synthesized through various chemical reactions, including condensation and cyclocondensation processes, utilizing different starting materials such as diacetyl, aromatic aldehyde, piperazine, and ammonium acetate. The synthesis often involves optimizing conditions such as solvent choice, acid acceptor, and reaction temperature to achieve desired yields. For example, specific substituted piperazine derivatives have been synthesized with notable yields under controlled conditions, highlighting the versatility and adaptability of synthesis protocols in producing these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including crystal structure, has been elucidated through various analytical techniques such as X-ray diffraction. These studies reveal the conformation of the piperazine ring and the orientation of substituent groups, which are crucial for understanding the compound's reactivity and interaction with biological targets. The detailed structural analysis aids in the exploration of intermolecular interactions, such as hydrogen bonding, which contributes to the compound's stability and properties (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties such as electrophilic and nucleophilic reactivity. Computational studies, including density functional theory (DFT) calculations, have been employed to predict reactive sites and understand the molecular basis of these reactions. Such insights are valuable for designing new derivatives with enhanced or targeted properties (Kumara et al., 2017).
properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-6-10-17(18)19(22)20-12-14-21(15-13-20)26(23,24)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLPVKILZJFWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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